molecular formula C8H5F2N3O2 B2403464 8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 2248299-64-9

8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No. B2403464
CAS RN: 2248299-64-9
M. Wt: 213.144
InChI Key: PZSJRTYBGLPNCG-UHFFFAOYSA-N
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Description

“8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that falls under the class of triazoles . Triazoles are heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of triazoles includes a five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds have shown remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . Most of the compounds displayed moderate antiproliferative activities against three cancer cells, with IC 50 values < 80 μM .

Mechanism of Action

The mechanism of action of triazole compounds involves their ability to bind in the biological system with a variety of enzymes and receptors . This makes them versatile in showing a range of biological activities.

Future Directions

The future directions in the study of triazole compounds involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-6(10)5-1-4(8(14)15)2-13-7(5)11-3-12-13/h1-3,6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSJRTYBGLPNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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